Gepotidacin - 1075236-89-3

Gepotidacin

Catalog Number: EVT-269159
CAS Number: 1075236-89-3
Molecular Formula: C24H28N6O3
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gepotidacin has been used in trials studying the treatment of Gonorrhea, Infections, Bacterial, and Infections, Respiratory Tract.
Synthesis Analysis

The synthesis of gepotidacin has been detailed in two patents filed in 2008 and 2016, which describe a multi-step process involving 11 synthetic steps. The synthesis begins with the formation of the triazaacenaphthylene core, which undergoes various chemical transformations to yield the final product. Key steps include:

  1. Formation of the triazaacenaphthylene framework: This involves cyclization reactions that create the central bicyclic structure.
  2. Functionalization: Various substituents are introduced to enhance antibacterial activity and pharmacokinetic properties.
  3. Purification: The final compound is purified through crystallization or chromatography to achieve the desired purity necessary for biological testing.
Molecular Structure Analysis

The molecular formula of gepotidacin is C24H28N6O3C_{24}H_{28}N_{6}O_{3}, with a molar mass of approximately 448.53 g/mol. Its structure features a triazaacenaphthylene core, which contributes to its activity as a topoisomerase inhibitor. The compound exhibits significant conformational flexibility, particularly within its central linker region, which may play a role in its binding affinity to target enzymes.

Crystallographic studies have provided insights into its three-dimensional structure, revealing how gepotidacin interacts with DNA gyrase from Staphylococcus aureus. Notably, it binds in a pocket between two GyrA subunits, stabilizing gyrase-DNA cleavage complexes, which are crucial for its antibacterial action .

Chemical Reactions Analysis

Gepotidacin primarily engages in reactions related to bacterial DNA replication inhibition. Its mechanism involves:

  • Inhibition of DNA supercoiling: Gepotidacin inhibits gyrase-catalyzed DNA supercoiling with an IC50 value of approximately 0.047 μM.
  • Induction of single-stranded breaks: Unlike traditional fluoroquinolones that induce double-stranded breaks, gepotidacin predominantly causes single-stranded breaks in DNA.
  • Formation of stable gyrase-DNA complexes: These complexes can persist for over four hours, effectively blocking bacterial replication.

These reactions highlight gepotidacin's unique mechanism compared to other antibiotics, allowing it to maintain efficacy against resistant bacterial strains .

Mechanism of Action

Gepotidacin's mechanism of action centers on its ability to inhibit bacterial type II topoisomerases—specifically DNA gyrase and topoisomerase IV. By binding to the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV, it prevents these enzymes from performing their critical function in DNA replication.

Key aspects of its mechanism include:

  • Mutual exclusivity with fluoroquinolones: In vitro studies suggest that gepotidacin competes with fluoroquinolones for binding sites on gyrase.
  • Induction of single-stranded breaks: This leads to an accumulation of unrepairable DNA damage in bacteria, ultimately resulting in cell death.
  • Stability of cleavage complexes: The prolonged stability of these complexes enhances the drug's effectiveness against various bacterial strains .
Physical and Chemical Properties Analysis

Gepotidacin possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility, which can affect its bioavailability.
  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data are not widely published but are essential for formulation development.

These properties are critical for understanding how gepotidacin behaves in biological systems and can influence dosing regimens .

Applications

Gepotidacin is primarily being developed for:

  • Treatment of uncomplicated urinary tract infections: It has shown high efficacy rates in clinical trials for this indication.
  • Management of gonorrhea: Gepotidacin exhibits potent activity against Neisseria gonorrhoeae, including multidrug-resistant strains, making it a valuable option in the face of rising antibiotic resistance.
  • Potential use against other bacterial infections: Its broad-spectrum activity against Gram-positive and Gram-negative bacteria positions it as a candidate for further research into additional therapeutic applications.

As research continues, gepotidacin's role in combating antibiotic resistance could be significant, particularly as global health challenges evolve .

Synthesis and Structural Optimization of Gepotidacin

Medicinal Chemistry of Triazaacenaphthylene Scaffolds

Gepotidacin (GSK2140944) belongs to the novel bacterial topoisomerase inhibitor (NBTI) class, featuring a unique triazaacenaphthylene core that enables dual targeting of DNA gyrase and topoisomerase IV. This tricyclic scaffold evolved from the progenitor compound GSK299423, identified through unbiased antibacterial screening [1] [7]. The scaffold is divided into three pharmacophoric regions:

  • Left-hand side (LHS): A DNA-intercalating triazaacenaphthylene ring system that inserts between DNA bases, influencing spatial orientation [1] [8].
  • Linker region: A central piperidine ring with a basic amine that forms critical salt bridges with Asp79 (ParC) and Asp82 (GyrA) residues [1] [6].
  • Right-hand side (RHS): A lipophilic moiety (e.g., pyrano[2,3-c]pyridinylmethyl) that occupies a hydrophobic pocket in the target enzymes [5] [7].
  • Table: Key Scaffold Modifications and Their Impact
    RegionStructural FeatureRole in Target BindingSAR Insight
    LHSTricyclic nitrogen heterocycleDNA intercalationRigidity essential for DNA distortion
    LinkerPiperidine with basic amineSalt bridge formation(R)-stereochemistry critical for potency
    RHSFused heteroaromatic systemsHydrophobic pocket bindingPyranopyridine optimizes Gram-negative penetration

Optimization focused on balancing enzyme inhibition, reducing hERG cardiotoxicity, and enhancing Gram-negative permeability. The RHS pyranopyridine segment significantly improved activity against Escherichia coli and Klebsiella pneumoniae while maintaining selectivity over mammalian topoisomerases [7] [9].

Multi-Step Synthetic Pathways: Key Intermediates and Reaction Mechanisms

The synthesis of gepotidacin, as described across patents and publications, involves 11 linear steps with critical transformations:

Step 1-3: LHS Construction

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-6-methoxy-3-nitropyridine reacts with 2-amino-1,3-propanediol to form a diol intermediate.
  • Diol Protection: Acetal formation using 2,2-dimethoxypropane and p-toluenesulfonic acid (PTSA).
  • Nitro Reduction: Catalytic hydrogenation (H₂, 10% Pd/C) yields the aniline derivative [1] [5].

Step 4-7: Tricyclic Core Formation

  • Alkylation: Aniline reacts with ethyl bromoacetate to install the ester side chain.
  • Dieckmann Cyclization: Sodium hydride-mediated intramolecular condensation forms the imidazopyridine ring.
  • Oxidation: Manganese dioxide (MnO₂) generates the enone system [5] [1].

Step 8-11: RHS Coupling & Chiral Resolution

  • Acetal Deprotection: Acidic cleavage (HCl/THF) releases the diol.
  • Mesylation: Methanesulfonic anhydride activates the diol for cyclization.
  • Boc-Piperidine Coupling: Nucleophilic substitution introduces the chiral center.
  • Reductive Amination: Condensation with aldehyde precursors (e.g., 1,3-dihydrofuro[3,4-c]pyridine-6-carbaldehyde) using NaBH(OAc)₃ [5].
  • Table: Synthetic Steps and Key Parameters
    StepReactionReagents/ConditionsIntermediate
    1SNAr2-Aminopropanediol, EtOH/H₂O, 0°C→refluxDiol adduct
    3Nitro reductionH₂, 10% Pd/C, dioxane, RTAniline derivative
    6OxidationMnO₂, CH₂Cl₂, 2h, RTEnone
    9CyclizationMs₂O, Et₃N, CHCl₃, refluxTricyclic mesylate

The route achieves an overall yield of ~15–20%, with the chiral Boc-piperidine intermediate requiring resolution before final coupling [1] [5].

Patent Analysis: Evolution of Synthetic Strategies (2008–2016)

Gepotidacin's synthetic route evolved significantly between foundational patents:

  • WO2008/128942 (2008): Disclosed the initial 11-step sequence with low yields (<10%) in cyclization and oxidation steps. Chiral resolution relied on fractional crystallization of diastereomeric salts [5].
  • WO2016/162430 (2016): Introduced key optimizations:
  • Improved Cyclization: Replaced toxic NaH with K₂CO₃ in DMF for safer imidazopyridine formation.
  • Oxidation Optimization: Switched MnO₂ to TEMPO/PhI(OAc)₂ for higher enone yields (75% vs. 50%).
  • Salt Forms: Identified gepotidacin mesylate dihydrate (Form 1) as a stable crystalline form via acetone slurry crystallization (73% yield) [2] [5].

The 2016 patent also claimed a streamlined route to the RHS aldehyde, reducing costs by eliminating chromatographic purifications. Process intensification reduced reaction volumes by 40%, enhancing manufacturability [5].

Chiral Resolution and Purification Methodologies

The stereochemistry at the piperidine linker ((R)-configuration) is essential for antibacterial activity. Two resolution strategies dominate:

  • Chiral Chromatography: The Boc-protected piperidine intermediate is resolved using preparative chiral HPLC (Chiralpak® AD column) with hexane/ethanol eluents. This achieves >99% ee but with high solvent consumption [1].
  • Enzymatic Resolution: Lipase-catalyzed (e.g., Candida antarctica) asymmetric hydrolysis of racemic esters provides the (R)-amine in 40% yield and 98% ee [1].

Final purification leverages differential solubility:

  • Hydrochloride Salt: Crystallization from dichloromethane/diethyl ether affords the monohydrochloride [5].
  • Mesylate Dihydrate: Recrystallization from acetone/water yields Form 1 with superior bioavailability [2] [9].

Properties

CAS Number

1075236-89-3

Product Name

Gepotidacin

IUPAC Name

(3R)-3-[[4-(3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethylamino)piperidin-1-yl]methyl]-1,4,7-triazatricyclo[6.3.1.04,12]dodeca-6,8(12),9-triene-5,11-dione

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H28N6O3/c31-22-4-3-20-24-29(22)15-19(30(24)23(32)13-27-20)14-28-7-5-17(6-8-28)25-11-18-10-16-2-1-9-33-21(16)12-26-18/h3-4,10,12-13,17,19,25H,1-2,5-9,11,14-15H2/t19-/m1/s1

InChI Key

PZFAZQUREQIODZ-LJQANCHMSA-N

SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6

Solubility

Soluble in DMSO, not in water

Synonyms

GSK-2140944; GSK2140944; GSK 2140944; GSK-2140944E; GSK2140944E; GSK 2140944E; Gepotidacin

Canonical SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)CC4CN5C(=O)C=CC6=C5N4C(=O)C=N6

Isomeric SMILES

C1CC2=CC(=NC=C2OC1)CNC3CCN(CC3)C[C@@H]4CN5C(=O)C=CC6=C5N4C(=O)C=N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.